Molecular Weight Differentiation: N-Benzyl-2-ethoxy-2-phenylacetamidine vs. 2-Ethoxy-2-phenylacetamidine (Unsubstituted Core)
N-Benzyl-2-ethoxy-2-phenylacetamidine (MW = 268.35 g/mol) carries a molecular weight penalty of +90.12 g/mol relative to the unsubstituted core 2-ethoxy-2-phenylacetamidine (MW = 178.23 g/mol), attributable to the N-benzyl substituent [1][2]. This increase places the target compound above the typical oral drug-like threshold of MW ≤ 500 (Rule of Five), though still within the acceptable range, while the unsubstituted core falls within conventional small-molecule fragment space. In the context of acetamidine-based NOS inhibitor SAR, the N-benzyl group is essential for driving iNOS selectivity; the most active and selective compound in the Maccallini et al. (2009) series was N-benzylacetamidine (compound 2), not the unsubstituted acetamidine [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 268.35 g/mol |
| Comparator Or Baseline | 2-Ethoxy-2-phenylacetamidine (CAS 64058-86-2): 178.23 g/mol |
| Quantified Difference | +90.12 g/mol (+50.6% increase) |
| Conditions | Computed values from PubChem (PubChem release 2025.09.15) |
Why This Matters
The N-benzyl group contributes additional hydrophobic surface area critical for occupying the lipophilic binding pocket of iNOS, a feature absent in the unsubstituted core comparator, directly informing procurement decisions for NOS-targeted screening campaigns.
- [1] PubChem CID 47199. N-Benzyl(ethoxy)phenylethanimidamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64058-96-4 View Source
- [2] PubChem CID 47193. Acetamidine, 2-ethoxy-2-phenyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64058-86-2 View Source
- [3] Maccallini C, Patruno A, Besker N, Alì JI, Ammazzalorso A, De Filippis B, Franceschelli S, Giampietro L, Pesce M, Reale M, Tricca ML, Re N, Felaco M, Amoroso R. Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase. J Med Chem. 2009;52(5):1481-1485. doi:10.1021/jm800846u View Source
